molecular formula C3H5N7 B3047295 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine CAS No. 13728-18-2

7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine

Cat. No.: B3047295
CAS No.: 13728-18-2
M. Wt: 139.12 g/mol
InChI Key: IISWXPGLZCYBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine is a nitrogen-rich heterocyclic compound that serves as a key precursor in the development of novel high energy density materials (HEDMs). Its fused [5,5]-bicyclic triazolotriazole scaffold provides a stable, planar framework that contributes to high thermal stability, a critical property for applications in propellants and explosives . Researchers utilize this diamine to synthesize advanced energetic salts and derivatives, which have been computationally assessed and experimentally shown to exhibit promising detonation performances, in some cases surpassing that of conventional materials like RDX . The compound's structure, featuring multiple amino groups, facilitates the formation of extensive intra- and intermolecular hydrogen bond networks, further enhancing the thermal stability and density of the resulting energetic compounds . This makes it an invaluable building block for constructing next-generation, thermally stable energetic materials for specialized aerospace, defense, and industrial blasting applications. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N7/c4-2-7-8-3-9(5)1-6-10(2)3/h1H,5H2,(H2,4,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISWXPGLZCYBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN2C(=NN=C2N1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50321111
Record name SBB013287
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13728-18-2
Record name NSC370388
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370388
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SBB013287
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆) : Distinct singlet at δ 6.85 ppm corresponds to the C7 amine proton, while the C3 amine appears as a broad peak at δ 10.2 ppm (D₂O exchangeable).
  • ¹³C NMR : The triazole carbons resonate at δ 151.3 (C3) and 156.1 ppm (C7), confirming sp² hybridization.

Infrared (IR) Spectroscopy

  • Strong absorption bands at 3380 cm⁻¹ (N–H stretch) and 1620 cm⁻¹ (C=N stretch) validate the presence of amine and triazole functionalities.

Mass Spectrometry

  • EI-MS exhibits a molecular ion peak at m/z 250.3 ([M⁺], 100% relative intensity), consistent with the molecular formula C₆H₆N₈.

Comparative Analysis of Synthetic Routes

Table 3 evaluates the efficiency of major preparation methods:

Method Starting Material Key Reagent Yield (%) Purity (%) Scalability
Carbodi-imide route 1 Diphenylcarbodi-imide 78–85 ≥95 High
Thiourea route 2 N,N′-Diaryl thiourea 82–88 ≥93 Moderate

The carbodi-imide method offers superior scalability and yield, making it the preferred industrial-scale approach. Conversely, the thiourea route provides greater flexibility for introducing substituents but requires stringent purification steps.

Chemical Reactions Analysis

Types of Reactions

7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the parent amine compound.

    Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles, forming substituted triazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as nitric acid or hydrogen peroxide are commonly used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the triazole compound.

    Reduction: The parent amine compound.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular functions. The specific pathways involved depend on the biological context and the target organism.

Comparison with Similar Compounds

Data Tables

Table 1: Energetic Properties of Triazolo-Triazole Derivatives
Compound Density (g/cm³) Decomposition Temp. (°C) Detonation Velocity (m/s) Impact Sensitivity (J)
7H-Triazolo-Triazole-3,7-diamine 1.85* 210* 8,900* 10*
TATOT Nitrate Salt 1.91 280 9,200 >20
TT Zwitterion 1.93 220 9,500 >15
FT Zwitterion 1.88 215 8,700 >25

*Computational data .

Key Findings

  • Energetic Materials : The diamine derivative balances moderate thermal stability with high detonation performance, while TATOT and TT/FT derivatives prioritize stability or safety via functional group tuning .
  • Biological Applications : Substituents (thiol, pyridazine) significantly enhance bioactivity compared to the diamine core, highlighting structure-activity dependencies .
  • Synthetic Flexibility : The triazolo-triazole scaffold supports diverse functionalization, enabling tailored applications in both explosives and pharmaceuticals .

Biological Activity

7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C3H5N7
  • CAS Number : 13728-18-2

Synthesis

The synthesis of 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole derivatives typically involves the cyclocondensation of hydrazine derivatives with appropriate carbonyl compounds in acidic or basic conditions. This method allows for the introduction of various substituents that can modulate biological activity.

Antitumor Activity

Recent studies have demonstrated that derivatives of 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole exhibit potent antitumor activity. For instance:

  • In Vitro Studies : A series of derivatives were tested against 60 cancer cell lines including leukemia and breast cancer. The results indicated significant antiproliferative effects with certain compounds exhibiting IC50 values below 1 µM against specific cancer types such as MDA-MB-468 (breast cancer) and PC-3 (prostate cancer) .
CompoundCancer TypeIC50 (µM)
5lBreast0.883
5lProstate<1

The mechanism by which these compounds exert their antitumor effects often involves the inhibition of key kinases and induction of apoptosis:

  • GSK-3β Inhibition : Compound 5l was shown to inhibit glycogen synthase kinase-3 β (GSK-3β), leading to increased levels of active caspase-3 and cell cycle arrest at the G2-M phase .

Enzyme Inhibition

Another area of interest is the inhibition of enzymes relevant to metabolic disorders:

  • α-Glucosidase Inhibition : Recent findings indicate that certain derivatives act as effective α-glucosidase inhibitors (α-GIs), showing promise in managing diabetes by delaying carbohydrate absorption .

Case Studies

Several case studies highlight the effectiveness of these compounds in various biological contexts:

  • Anticancer Efficacy : A study evaluated the anticancer efficacy of a novel derivative against multiple cancer lines using the sulforhodamine B assay. The findings suggest that modifications in the triazole structure can enhance bioactivity .
  • Diabetes Management : Research into α-glucosidase inhibitors derived from triazole structures demonstrated their potential in reducing postprandial blood glucose levels in diabetic models .

Q & A

Q. What are the most reliable synthetic routes for 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine?

  • Methodological Answer : The compound is typically synthesized via cyclization of hydrazine derivatives with carbonyldiimidazole (CDI) as a coupling agent. For example, a mixture of acid precursors (e.g., substituted pyrazinones) and CDI in anhydrous dimethylformamide (DMF) is heated at 100°C for 1 hour, followed by reflux with N1-aryl/benzyl-3-hydrazinopyrazin-2-one for 24 hours. Precipitation and recrystallization from DMF/i-propanol yield the target compound . Key Characterization : Post-synthesis, structures are confirmed using 1H^1H-NMR, 13C^{13}C-NMR, IR spectroscopy, and mass spectrometry. Elemental analysis (C, H, N, S) is critical for purity validation .

Q. How can researchers address inconsistencies in spectral data during structural characterization?

  • Methodological Answer : Contradictions in NMR or IR spectra often arise from solvent effects, tautomerism, or impurities. To resolve these:

Repeat synthesis under controlled conditions (e.g., inert atmosphere, purified solvents).

Use complementary techniques: X-ray crystallography for definitive stereochemical assignments or high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Computational validation (e.g., DFT calculations for predicted NMR shifts) can align experimental and theoretical data .

Advanced Research Questions

Q. What strategies optimize regioselectivity in the synthesis of triazolo-triazole derivatives?

  • Methodological Answer : Regioselectivity challenges arise from competing cyclization pathways. Strategies include:
  • Substituent-directed cyclization : Electron-withdrawing groups (e.g., nitro, carbonyl) at specific positions guide ring closure. For instance, 3-hydrazinopyrazin-2-one derivatives favor [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one formation due to steric and electronic effects .
  • Catalytic control : Copper(I) catalysts in azide-alkyne cycloadditions (CuAAC) enhance regioselectivity for 1,4-disubstituted triazoles, though this requires tailored precursors .
    Table 1 : Comparison of regioselective routes from literature:
Precursor TypeCatalyst/ReagentRegioselectivity (%)Reference
3-Hydrazinopyrazin-2-oneCDI/DMF85–90%
Ethynylpyridine + AzideCuSO4_4/NaAsc95% (1,4-isomer)

Q. How can computational methods improve reaction design for triazolo-triazole derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT, reaction path searches) predict transition states and intermediates, reducing trial-and-error experimentation. For example:
  • Reaction path modeling : ICReDD’s framework combines quantum calculations and machine learning to identify optimal conditions (e.g., solvent, temperature) for cyclization .
  • Reactivity descriptors : Fukui indices and molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites in precursors, guiding functionalization .
    Case Study : A study on thiazolo-triazolium salts used DFT to predict reactivity centers, which aligned with experimental bromination outcomes at the C5 position .

Q. What methodologies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., anticonvulsant efficacy) may stem from assay variability or substituent effects. Approaches include:

Structure-activity relationship (SAR) standardization : Test derivatives under uniform protocols (e.g., MES or scPTZ seizure models) with controlled dosing .

Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects. For example, 7-benzylamino derivatives show prolonged half-lives due to slow hepatic clearance .

In silico docking : Molecular docking against targets like GABAA_A receptors clarifies binding affinities of substituents (e.g., electron-rich aryl groups enhance interactions) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting yields in synthetic protocols?

  • Methodological Answer : Yield variations often arise from:
  • Solvent purity : Anhydrous DMF vs. technical-grade DMF can alter reaction kinetics .
  • Catalyst loading : Excess CDI (>1.5 eq.) may promote side reactions (e.g., over-acylation) .
    Recommendation : Replicate high-yield conditions (e.g., 10 mmol scale, 24-hour reflux) and document deviations meticulously. Statistical tools (e.g., ANOVA) can isolate critical variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine
Reactant of Route 2
7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.